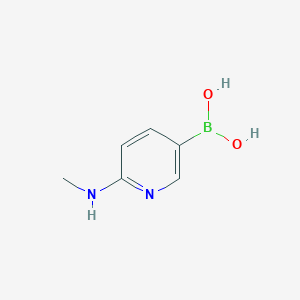

(6-(Methylamino)pyridin-3-yl)boronic acid

Descripción

BenchChem offers high-quality (6-(Methylamino)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(Methylamino)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[6-(methylamino)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4,10-11H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQZBVUTQXHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592860 | |

| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774170-15-9 | |

| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(6-(Methylamino)pyridin-3-yl)boronic acid physical properties

[1]

Executive Summary & Compound Identity

(6-(Methylamino)pyridin-3-yl)boronic acid is a functionalized pyridine derivative characterized by a boronic acid moiety at the C3 position and a methylamino group at the C6 position. It serves as a versatile nucleophile in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the polar, hydrogen-bond-donating 2-aminopyridine motif into drug scaffolds. This motif is frequently employed to target the ATP-binding pockets of kinases due to its ability to form bidentate hydrogen bonds with the hinge region residues.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | (6-(Methylamino)pyridin-3-yl)boronic acid |

| Alternative Names | 2-(Methylamino)pyridine-5-boronic acid; [6-(Methylamino)-3-pyridyl]boronic acid |

| CAS Number (Free Acid) | 774170-15-9 |

| CAS Number (HCl Salt) | 265664-53-7 |

| Molecular Formula | C₆H₉BN₂O₂ |

| Molecular Weight | 151.96 g/mol |

| SMILES | CNC1=CC=C(B(O)O)C=N1 |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, MeOH, Dilute HCl; Sparingly soluble in water |

Physicochemical Characterization

Structural Analysis & Spectroscopic Signatures

The molecule features a 2,5-disubstituted pyridine ring (using IUPAC numbering where N=1). The electron-donating methylamino group at C2 (C6 relative to boron) significantly increases the electron density of the pyridine ring compared to a naked pyridine boronic acid.

-

¹H NMR (DMSO-d₆):

-

Aromatic Region: Expect a distinct pattern for the 2,5-substituted pyridine. The proton at C2 (adjacent to Boron, between N and B) typically appears as a doublet (d) or broad singlet around δ 8.2–8.5 ppm. The proton at C4 (adjacent to Boron and Amino group) appears as a doublet of doublets (dd) around δ 7.6–7.9 ppm. The proton at C5 (adjacent to Amino) is shielded, appearing upfield around δ 6.4–6.6 ppm.

-

Aliphatic Region: The N-methyl group appears as a singlet (or doublet if coupling with NH) around δ 2.8–2.9 ppm.

-

Exchangeable Protons: The boronic acid hydroxyls (B(OH)₂) typically appear as a broad singlet at δ 8.0–9.0 ppm, while the amine NH appears broad around δ 6.0–7.0 ppm.

-

-

Mass Spectrometry (MS):

-

Boron contains two stable isotopes: ¹⁰B (~20%) and ¹¹B (~80%). Mass spectra will display a characteristic isotopic envelope.

-

ESI-MS (+): M+H peak at m/z 153 (¹¹B) and 152 (¹⁰B). Note that boronic acids often form boroxines (trimers) or esters with solvent (e.g., methanol adducts [M+MeOH-H₂O+H]⁺) in the source.

-

Acidity and Basicity (pKa)

This compound is amphoteric but predominantly basic due to the aminopyridine nitrogen.

-

Pyridine Nitrogen (N1): The electron-donating amino group raises the pKa of the pyridine nitrogen from ~5.2 (unsubstituted) to approximately 6.8–7.2 .

-

Boronic Acid (B(OH)₂): The Lewis acidity of the boron atom typically results in a pKa (ionization to the boronate anion B(OH)₃⁻) of approximately 8.5–9.0 .

-

Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the neutral or zwitterionic form, affecting extraction efficiency.

Stability & Handling: The Protodeboronation Challenge

Aminopyridine boronic acids are notoriously unstable compared to their carbocyclic counterparts. The electron-rich nature of the ring facilitates protodeboronation (hydrolytic cleavage of the C-B bond), especially under acidic conditions or elevated temperatures.

Mechanism of Instability

The presence of the amino group at the 2-position (ortho/para-like resonance) pushes electron density onto the carbon bearing the boron atom (C5), making it susceptible to protonation. Once protonated, the C-B bond breaks, releasing boric acid and the deboronated pyridine (2-methylaminopyridine).

Boroxine Equilibrium

In the solid state and in non-aqueous solvents, the boronic acid exists in equilibrium with its trimeric anhydride, the boroxine . This is a reversible dehydration process.

Figure 1: Stability equilibrium showing the reversible formation of boroxine and the irreversible protodeboronation pathway.

Storage Protocol

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidative deborylation.

-

Container: Tightly sealed glass or polypropylene vials to prevent moisture ingress (which shifts equilibrium away from the stable boroxine form).

-

Salt Form: The hydrochloride salt (CAS 265664-53-7) is significantly more stable than the free acid and is recommended for long-term storage.

Synthesis & Manufacturing

While direct lithiation of 2-aminopyridines is difficult due to the acidic NH proton, the industry-standard synthesis relies on Palladium-catalyzed Miyaura borylation.

Synthetic Route[10]

-

Starting Material: 5-Bromo-2-(methylamino)pyridine.

-

Catalyst System: Pd(dppf)Cl₂ or Pd₂(dba)₃ with PCy₃.

-

Boron Source: Bis(pinacolato)diboron (B₂Pin₂).

-

Base: Potassium Acetate (KOAc) (Mild base prevents deprotonation of NH).

-

Hydrolysis: The resulting pinacol ester is hydrolyzed using NaIO₄/HCl or transesterified with diethanolamine to yield the free acid.

Experimental Protocols

Standard Suzuki-Miyaura Coupling Protocol

This protocol is optimized for aminopyridine boronic acids, utilizing a base/solvent system that minimizes protodeboronation.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(6-(Methylamino)pyridin-3-yl)boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dtbpf)Cl₂ (2 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv) or Cs₂CO₃ (solid)

-

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Procedure:

-

Charge: In a microwave vial or round-bottom flask, combine the Aryl Halide, Boronic Acid, and Palladium catalyst.

-

Inert: Seal the vessel and purge with Argon for 5 minutes.

-

Solvent: Add degassed solvent and aqueous base via syringe.

-

Reaction: Heat to 80–100°C (oil bath) or 120°C (Microwave, 30 min). Note: Microwave heating is preferred to minimize thermal exposure time and degradation.

-

Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient). The aminopyridine product is polar; consider adding 1% NH₄OH to the eluent to reduce tailing.

Reaction Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow for aminopyridine boronic acids.

Applications in Drug Discovery[11][12]

Kinase Inhibition

The 2-aminopyridine moiety is a "privileged structure" in kinase inhibitors. The nitrogen of the pyridine ring accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group acts as a hydrogen bond donor.

-

Example: Synthesis of inhibitors for VEGFR or PFKFB3 often utilizes this boronic acid to install the hinge-binding motif.

PET Radiochemistry

The compound is used as a precursor for Fluorine-18 labeling via copper-mediated oxidative fluorination. The boronic acid is replaced by ¹⁸F to generate PET tracers for neuroimaging (e.g., imaging amyloid plaques or neuroinflammation).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763271, 6-(Dimethylamino)pyridine-3-boronic acid. (Related analog data). Retrieved January 28, 2026, from [Link]

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Pyrkov, T. V., et al. (2013).[1] Substituted quinoxaline derivatives as PFKFB inhibitors. ChemMedChem, 8, 1322-1329.[1] (Application in kinase inhibitor synthesis).[1][2]

(6-(Methylamino)pyridin-3-yl)boronic acid chemical structure and formula

Executive Summary

(6-(Methylamino)pyridin-3-yl)boronic acid is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and receptor modulators. As an amphoteric scaffold containing both a basic aminopyridine moiety and an acidic boronic acid group, it presents unique challenges in stability and reactivity. This guide details its structural properties, optimized synthetic routes, and critical handling protocols to mitigate protodeboronation—a common failure mode for pyridine-based organoborons.

Part 1: Structural Identity & Physicochemical Profile[1]

The molecule features a pyridine core substituted at the C3 position with a boronic acid and at the C6 position with a methylamino group. This para substitution pattern creates a "push-pull" electronic system where the electron-donating amine increases electron density on the ring, stabilizing the C-B bond against oxidation but requiring specific conditions for transmetallation during catalysis.

Chemical Data Table

| Property | Specification |

| Chemical Name | (6-(Methylamino)pyridin-3-yl)boronic acid |

| Synonyms | 2-(Methylamino)pyridine-5-boronic acid; 6-Methylaminopyridine-3-boronic acid |

| CAS Number (Free Acid) | 774170-15-9 (Free base/acid form), 265664-53-7 (HCl salt) |

| CAS Number (Pinacol Ester) | 827614-64-2 |

| Molecular Formula | C₆H₉BN₂O₂ |

| Molecular Weight | 151.96 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents |

| Acidity (pKa) | Amphoteric: Pyridine N (~6.8), Boronic Acid (~8.[1][2]5) |

| Stability | Hygroscopic; prone to dehydration (boroxine formation) |

Structural Analysis & Nomenclature

There is often confusion regarding pyridine numbering. Standard IUPAC numbering assigns the nitrogen atom as position 1.

-

User Nomenclature: 6-(Methylamino)pyridin-3-yl... (Implies substitution at C3 and C6).

-

Alternative Nomenclature: 2-(Methylamino)pyridin-5-yl... (Implies substitution at C2 and C5).

-

Equivalence: Due to the symmetry of the pyridine ring, these describe the same para-substituted connectivity relative to the nitrogen.

Part 2: Synthetic Routes & Optimization

Synthesizing this scaffold requires bypassing the incompatibility between the acidic N-H proton of the methylamine and the organometallic reagents typically used to install boron.

Primary Route: Pd-Catalyzed Borylation (Miyaura Borylation)

This is the industry-standard approach for scale-up, avoiding the cryogenic conditions of lithiation.

Reaction Scheme:

5-Bromo-N-methylpyridin-2-amine + Bis(pinacolato)diboron

Critical Protocol Notes:

-

Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the ferrocene ligand prevents catalyst deactivation by the basic pyridine nitrogen.

-

Base Choice: Potassium Acetate (KOAc) is mild enough to promote the reaction without deprotonating the methylamine to a degree that poisons the catalyst.

-

Hydrolysis: The pinacol ester is often isolated first. Hydrolysis to the free acid is achieved using NaIO₄/HCl, though many medicinal chemists use the ester directly in couplings to avoid stability issues.

Alternative Route: Lithium-Halogen Exchange[4]

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (

). -

Challenge: The free N-H proton consumes 1 equivalent of n-BuLi.

-

Adjustment: Requires 2.2 equivalents of n-BuLi (first eq deprotonates the amine, second eq performs Li-Hal exchange) or protection of the amine (e.g., Boc-group) prior to borylation.

Synthesis Workflow Diagram

Caption: Comparative synthetic workflows showing the robust Pd-catalyzed route (solid) versus the cryogenic lithiation route (dashed).

Part 3: Reactivity & The Suzuki-Miyaura Protocol

The primary application of this molecule is forming C-C bonds via Suzuki coupling.[3] The 2-aminopyridine motif is notoriously difficult in cross-couplings due to its ability to chelate Palladium and inhibit the catalytic cycle.

Mechanistic Bottlenecks

-

Catalyst Poisoning: The pyridine nitrogen and the exocyclic amine can displace phosphine ligands on the Pd center.

-

Protodeboronation: Under aqueous basic conditions (standard Suzuki), the C-B bond can hydrolyze, replacing the boron with a hydrogen. This yields the byproduct 2-(methylamino)pyridine.

Optimized Coupling Protocol

This protocol uses a high-activity precatalyst system to outcompete catalyst poisoning.

Reagents:

-

Substrate: (6-(Methylamino)pyridin-3-yl)boronic acid (1.2 eq)

-

Electrophile: Aryl Bromide/Iodide (1.0 eq)

-

Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (2.0 eq) or Cs₂CO₃

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes. Reason: Oxygen promotes homocoupling and oxidation of the phosphine ligand.

-

Solvent Addition: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst last under positive inert gas pressure.

-

Reaction: Heat to 80-100°C for 2-12 hours.

-

Note: If using the free acid, solubility may be poor initially. As the reaction proceeds and the boronate species forms, the mixture usually clarifies.

-

-

Workup: Dilute with EtOAc, wash with water. The product will likely be in the organic layer, but if the product is very polar (due to the pyridine), check the aqueous layer or use n-Butanol for extraction.

Catalytic Cycle & Activation Diagram

Caption: The Suzuki-Miyaura catalytic cycle highlighting the critical role of base activation (Yellow) required to facilitate transmetallation of the pyridyl boronic acid.

Part 4: Handling, Stability & Analytics

Stability Profile

-

Boroxine Equilibrium: Like most boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine) upon dehydration. This does not affect reactivity but complicates NMR analysis (broad peaks) and stoichiometry calculations.

-

Storage: Store at -20°C. Prolonged exposure to moist air at room temperature can lead to slow protodeboronation.

Analytical Verification (NMR)

-

¹H NMR (DMSO-d₆):

-

The B(OH)₂ protons typically appear as a broad singlet around 8.0–8.5 ppm.

-

The N-Me group appears as a doublet (coupling to NH) or singlet around 2.8 ppm.

-

Aromatic protons: Look for the characteristic pyridine splitting pattern. The proton at C2 (adjacent to Boron and N) will be the most deshielded (~8.3-8.5 ppm).

-

Safety

-

Hazard: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precaution: Handle in a fume hood. Boron compounds can be toxic if ingested.

References

-

Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[4] "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester". Organic Syntheses, 81, 89. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane". Journal of Organic Chemistry, 73(14), 5589–5591.

- Tyrrell, E., & Brookes, P. (2003). "The synthesis and applications of heterocyclic boronic acids". Synthesis, 2003(4), 469-483. (General review on heteroaryl boronic acid stability).

Sources

(6-(Methylamino)pyridin-3-yl)boronic acid CAS number 774170-15-9

Topic: (6-(Methylamino)pyridin-3-yl)boronic acid CAS number 774170-15-9 Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

CAS: 774170-15-9 | Role: Critical Pharmacophore Intermediate

Executive Summary

(6-(Methylamino)pyridin-3-yl)boronic acid (CAS 774170-15-9) is a specialized organoboron reagent predominantly utilized in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals.[1] Its structural core—a pyridine ring substituted with a methylamino group and a boronic acid moiety—serves as a versatile "hinge-binding" motif in Structure-Based Drug Design (SBDD). This monograph details its physicochemical profile, synthetic utility in Suzuki-Miyaura cross-coupling, and handling protocols to mitigate protodeboronation, a common instability in 2-aminopyridine boronates.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The compound acts as an amphoteric building block, possessing both a basic aminopyridine nitrogen and an acidic boronic acid group.

| Property | Specification |

| IUPAC Name | [6-(Methylamino)pyridin-3-yl]boronic acid |

| CAS Number | 774170-15-9 |

| Molecular Formula | C₆H₉BN₂O₂ |

| Molecular Weight | 151.96 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Water |

| pKa (Predicted) | ~7.1 (Pyridine N), ~8.8 (Boronic Acid) |

| Storage | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| Stability | Prone to dehydration (boroxine formation) and protodeboronation |

Structural Analysis[7][10]

-

Hinge Binding: The 2-aminopyridine motif (chemically 6-methylamino relative to the acid) functions as a hydrogen bond donor/acceptor pair, ideal for interacting with the ATP-binding pocket of kinases (e.g., GSK-3β, Aurora A).

-

Solubility Handle: The methylamino group increases polarity and metabolic stability compared to a primary amine, often improving the pharmacokinetic (PK) profile of the final drug candidate.

Core Application: Suzuki-Miyaura Cross-Coupling[11]

The primary utility of CAS 774170-15-9 is the formation of C-C bonds via Palladium-catalyzed cross-coupling. However, aminopyridine boronic acids present unique challenges:

-

Catalyst Poisoning: The free amine and pyridine nitrogen can coordinate to the Pd center, displacing phosphine ligands and deactivating the catalyst.

-

Protodeboronation: The electron-rich nature of the aminopyridine ring facilitates hydrolytic cleavage of the C-B bond, especially under high heat or strong base.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Boron Activation" step required for transmetalation.

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling. Note that base activation (Yellow) is crucial for converting the boronic acid into the nucleophilic boronate species.

Experimental Protocol: Optimized Cross-Coupling

Objective: Couple (6-(Methylamino)pyridin-3-yl)boronic acid with an aryl bromide (Ar-Br) while minimizing protodeboronation.

Reagents

-

Boronic Acid: 1.2 – 1.5 equivalents

-

Aryl Halide: 1.0 equivalent

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Preferred for steric bulk and resistance to amine poisoning.

-

Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 80°C – 90°C

Step-by-Step Methodology

-

Inert Setup: Flame-dry a reaction vial and purge with Argon. Oxygen promotes homocoupling and catalyst oxidation.

-

Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes.

-

Charging: Add the aryl halide (1.0 eq), CAS 774170-15-9 (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) to the vial.

-

Base Addition: Add the aqueous K₂CO₃ (3.0 eq).

-

Reaction: Seal the vial and heat to 85°C. Monitor via LC-MS every 2 hours.

-

Note: Reaction is typically complete within 4-6 hours. Prolonged heating increases deboronation byproducts.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (DCM/MeOH gradient). The aminopyridine product is polar; consider adding 1% NH₄OH to the eluent to reduce streaking.

Troubleshooting & Optimization Decision Tree

Figure 2: Optimization logic for troubleshooting low yields in aminopyridine couplings.

Case Studies in Drug Discovery

Kinase Inhibitor Scaffolds

In the development of Aurora A and GSK-3β inhibitors , the 2-aminopyridine moiety acts as a critical anchor.

-

Mechanism: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (Backbone NH), while the exocyclic methylamino group (N-Me) donates a hydrogen bond to the backbone carbonyl.

-

Advantage of CAS 774170-15-9: Direct coupling of this fragment avoids the harsh conditions required to install the methylamino group after the pyridine ring is attached, preserving sensitive functional groups on the scaffold.

Solubility Enhancement

Replacing a standard phenyl ring with the (6-(methylamino)pyridin-3-yl) moiety often lowers LogP (lipophilicity) and increases aqueous solubility at physiological pH due to the basicity of the pyridine/amine system.

Handling and Stability

Safety Warning:

-

H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Sensitization: Aminopyridines are known skin sensitizers. Handle only in a fume hood with nitrile gloves.

Storage Protocol:

-

Boronic acids can trimerize to form cyclic boroxine anhydrides, releasing water. This is reversible but alters stoichiometry.

-

Recommendation: Store in a sealed container at -20°C. If the solid appears "wet" or gummy, it may have partially dehydrated. Verify purity via ¹H-NMR in DMSO-d₆ (look for broad OH peaks >8 ppm).

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Link

-

Tyrrell, E., & Brookes, P. (2003). "The Synthesis and Applications of Heterocyclic Boronic Acids." Synthesis, 2003(4), 469-483. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on aminopyridine bioisosteres). Link

-

European Patent Office. (2004). "Method for producing Suzuki coupling compound catalysed by a nickel compound."[2][3] EP1439157B1.[3] (Describes coupling conditions for difficult substrates). Link

Sources

Technical Guide: Stability, Storage, and Handling of (6-(Methylamino)pyridin-3-yl)boronic Acid

Executive Summary

(6-(Methylamino)pyridin-3-yl)boronic acid (CAS: 774170-15-9) presents a unique stability profile defined by two competing chemical behaviors: the Lewis acidity of the boronic acid motif and the Brønsted basicity of the aminopyridine core. Unlike simple phenylboronic acids, this amphoteric nature creates a zwitterionic potential that accelerates degradation if not managed correctly.

Core Recommendation: This reagent must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) . Exposure to ambient humidity and temperature will lead to rapid dehydration (boroxine formation) and gradual protodeboronation.

Chemical Architecture & Intrinsic Instability

To master the handling of this compound, one must understand the electronic push-pull forces at play.

The Electronic Environment

The molecule consists of a pyridine ring substituted at the C3 position with a boronic acid and at the C6 position with a methylamino group.

-

C3-Boronic Acid: Acts as a Lewis acid (electron pair acceptor).

-

C6-Methylamino Group: A strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyridine ring, specifically increasing electron density at the C3 and C5 positions.

The Zwitterionic Trap

In neutral protic solvents or humid air, the basic nitrogen (either the pyridine ring nitrogen or the exocyclic amine) can accept a proton, while the boronic acid can ionize to the boronate anion. This zwitterionic character significantly increases solubility in water but simultaneously catalyzes hydrolytic cleavage of the C-B bond.

The Boroxine Equilibrium

Like all boronic acids, this molecule exists in a dynamic equilibrium with its cyclic trimer anhydride (boroxine). This is driven by thermodynamics and water removal.

The Protodeboronation Challenge

The most irreversible degradation pathway is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, yielding 2-(methylamino)pyridine and boric acid.

While 3-pyridyl boronates are generally more stable than their 2-pyridyl counterparts, the presence of the amino group at C6 introduces a specific vulnerability. The electron-rich nature of the ring facilitates electrophilic protonation at the C3 carbon (ipso-attack), leading to bond cleavage.

Storage & Handling Protocols

Based on the physicochemical properties described above, the following protocol is mandatory to maintain purity >95%.

Storage Specifications Table

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Kinetic suppression of protodeboronation and oxidation. |

| Atmosphere | Argon or Nitrogen | Prevents atmospheric moisture from shifting the boroxine equilibrium or facilitating hydrolysis. |

| Container | Amber Glass Vial | Protects against potential photodegradation (though less critical than moisture). |

| Cap Seal | Parafilm over Screw Cap | Prevents gas exchange in standard freezer environments. |

| State | Solid Powder | Solutions are highly unstable; never store in solution for >24 hours. |

Handling Workflow

-

Warm-up: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the hygroscopic solid.

-

Weighing: Perform weighing quickly. For high-precision applications, weigh inside a glovebox or use an antistatic gun to minimize surface area exposure.

-

Resealing: Purge the headspace with Argon before resealing the vial.

Analytical Characterization & QC

Standard QC methods often fail for this molecule due to its interaction with silica (HPLC) and broad signals (NMR).

HPLC Method (Reverse Phase)

Standard silica-based C18 columns can show severe peak tailing due to the interaction of the basic pyridine nitrogen with residual silanols.

-

Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini).

-

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 8-9). Note: Acidic mobile phases are preferred to protonate the pyridine, preventing silanol interaction.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 254 nm.

NMR Spectroscopy

-

Solvent: DMSO-d6 (Preferred) or MeOD. Avoid CDCl3 (often acidic/wet).

-

11B NMR: Essential for distinguishing between boronic acid (~28-30 ppm, broad) and boronate/boroxine species.

-

1H NMR: Watch for the disappearance of the C3 proton signal if protodeboronation has occurred.

Derivatization Strategies (Rescue Protocol)

If the free boronic acid proves too unstable for your specific application, convert it immediately to a protected form.

Pinacol Ester Formation

The pinacol ester is significantly more hydrophobic and stable towards protodeboronation.

Protocol:

-

Dissolve (6-(Methylamino)pyridin-3-yl)boronic acid (1 eq) in anhydrous THF.

-

Add Pinacol (1.1 eq) and MgSO4 (anhydrous, 2 eq).

-

Stir at room temperature for 4-12 hours.

-

Filter off MgSO4 and concentrate.

-

Result: The pinacol ester is often stable enough for silica chromatography.

MIDA Boronates

For maximum stability, convert to the N-Methyliminodiacetic acid (MIDA) boronate. This hybridizes the boron to sp3, shutting down the vacant p-orbital and rendering the molecule chemically inert until hydrolysis is triggered.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1] [Link]

-

Knochel, P., & Molander, G. A. (2014). Comprehensive Organic Synthesis II. Elsevier.

-

IUPAC. (2025). Nomenclature of Organic Chemistry: Boronic Acids. [Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of (6-(Methylamino)pyridin-3-yl)boronic Acid

This technical guide provides a comprehensive spectroscopic and structural analysis of (6-(Methylamino)pyridin-3-yl)boronic acid . It is designed for researchers utilizing this compound as a building block in Suzuki-Miyaura cross-coupling reactions or medicinal chemistry campaigns.

Executive Summary & Compound Identity

(6-(Methylamino)pyridin-3-yl)boronic acid is a bifunctional heterocyclic building block containing a secondary amine and a boronic acid moiety. Its amphoteric nature and potential for self-condensation (boroxine formation) require specific handling protocols for accurate spectroscopic characterization.

Compound Identification Data

| Parameter | Detail |

| IUPAC Name | [6-(Methylamino)pyridin-3-yl]boronic acid |

| Alternative Name | 2-(Methylamino)pyridine-5-boronic acid |

| CAS Number | 774170-15-9 (Free Acid) / 265664-53-7 (HCl Salt) |

| Molecular Formula | C₆H₉BN₂O₂ |

| Molecular Weight | 151.96 g/mol |

| SMILES | CNC1=CC=C(B(O)O)C=N1 |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for this compound in DMSO-d₆ , the preferred solvent due to its ability to suppress boroxine formation and solubilize the polar zwitterionic species.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by a 2,5-disubstituted pyridine pattern. The electron-donating methylamino group at position 6 significantly shields the adjacent proton (H-5), while the boron atom at position 3 deshields the adjacent proton (H-2).

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |

| 8.35 | Doublet (d, J = 1.5 Hz) | 1H | H-2 | Deshielded; adjacent to N and Boron. |

| 8.05 | Broad Singlet (br s) | 2H | B(OH)₂ | Boronic acid hydroxyls (concentration dependent). |

| 7.78 | Doublet of Doublets (dd, J = 8.5, 2.0 Hz) | 1H | H-4 | Ortho to Boron; shows meta-coupling to H-2. |

| 6.95 | Broad Quartet (br q) | 1H | N-H | Secondary amine proton; couples to methyl. |

| 6.42 | Doublet (d, J = 8.5 Hz) | 1H | H-5 | Shielded; ortho to electron-donating amino group. |

| 2.82 | Doublet (d, J = 4.8 Hz) | 3H | N-CH₃ | Methyl group; doublet due to coupling with NH. |

Technical Note: If the sample is "wet" or contains methanol, the B(OH)₂ protons may exchange and disappear. In the presence of acid (HCl salt), the H-5 signal may shift downfield due to protonation of the pyridine nitrogen.

¹³C NMR Data (100 MHz, DMSO-d₆)

-

160.5 ppm (C-6): Carbon attached to the methylamino group.

-

152.8 ppm (C-2): Carbon adjacent to nitrogen (deshielded).

-

142.1 ppm (C-4): Carbon ortho to boron.

-

107.5 ppm (C-5): Carbon ortho to the amino group (shielded).

-

28.4 ppm (N-CH₃): Methyl carbon.

-

~120 ppm (C-3): Carbon attached to Boron. Note: This signal is often very broad or invisible due to the quadrupolar relaxation of the ¹¹B nucleus.

B. Mass Spectrometry (MS)

Analysis should be performed using Electrospray Ionization (ESI) in Positive mode. Boronic acids typically exhibit a complex ionization pattern due to dehydration and boroxine formation in the source.

-

Ionization Mode: ESI (+)

-

Primary Ion [M+H]⁺: m/z 153.1

-

Boron Isotope Pattern: The natural abundance of ¹⁰B (20%) and ¹¹B (80%) creates a distinct isotopic envelope.

-

m/z 152.1 (¹⁰B isotope) intensity is ~25% of the m/z 153.1 (¹¹B isotope) peak.

-

-

Common Artifacts:

-

[M - H₂O + H]⁺: m/z 135.1 (Dehydration product/boroxine precursor).

-

[M + MeOH + H]⁺: m/z 185.1 (Methyl ester formation if MeOH is used as carrier solvent).

-

C. Infrared Spectroscopy (FT-IR)

-

3350 – 3200 cm⁻¹: O-H (boronic acid) and N-H stretching (broad band).

-

2950 – 2850 cm⁻¹: C-H stretching (methyl group).

-

1610, 1580 cm⁻¹: C=N and C=C aromatic ring stretching.

-

1340 cm⁻¹: B-O stretching (characteristic strong band).

Handling & Stability: The Boroxine Equilibrium

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydride (boroxine). This is not a degradation product but a thermodynamic state driven by dehydration.

Workflow Visualization

The following diagram illustrates the equilibrium and the recommended characterization workflow to ensure data integrity.

Caption: Equilibrium dynamics and optimal characterization workflow for aminopyridine boronic acids.

Experimental Protocol: Preparing the NMR Sample

To obtain the monomeric species described above:

-

Solvent: Use 100% DMSO-d₆ . Avoid CDCl₃ as the compound is insoluble and favors the boroxine form.

-

Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL). High concentrations favor dimerization/trimerization.

-

D₂O Shake (Optional): If peaks are broad due to hydrogen bonding or quadrupole broadening, add 1 drop of D₂O. Note: This will exchange the OH and NH protons, causing them to disappear from the spectrum.

References

-

Li, W., et al. (2005).[1] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 81, 89. Link

-

Bouillon, A., et al. (2009). Recent progress in the synthesis of pyridinylboronic acids and esters.[1] Arkivoc, (ii), 16-49. Link

-

PubChem Compound Summary. (2024). (6-(Methylamino)pyridin-3-yl)boronic acid (CID 69957321).[2] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2024). Product Specification: [6-(Methylamino)pyridin-3-yl]boronic acid hydrochloride.[2] Link

Sources

Discovery and History of Substituted Pyridinylboronic Acids: From Instability to Indispensability

This guide details the technical evolution, inherent challenges, and modern solutions regarding substituted pyridinylboronic acids.[1][2] It is designed for researchers requiring actionable insights into synthesis, stability mechanisms, and application in medicinal chemistry.

Introduction: The "2-Pyridyl Problem"

While Edward Frankland first isolated boronic acids in 1860, the application of this chemistry to pyridine—the most common heterocyclic motif in FDA-approved drugs—lagged for over a century. The core of this delay was the "2-Pyridyl Problem."

Unlike their carbocyclic analogs (phenylboronic acids), pyridinylboronic acids, particularly the 2-isomer, exhibit profound instability.[3] They suffer from rapid protodeboronation (replacement of the boron moiety with hydrogen) and tend to poison palladium catalysts during cross-coupling. This technical guide explores the mechanistic roots of these failures and the synthetic innovations that turned a "capricious" reagent into a staple of modern drug discovery.

Mechanistic Instability: Why Pyridines Fail

To successfully synthesize or utilize these reagents, one must understand the degradation pathway. The instability is not random; it is driven by the unique electronics of the pyridine ring.

The Protodeboronation Mechanism

The 2-pyridylboronate anion is kinetically unstable due to the proximity of the nitrogen lone pair. Under hydrolytic conditions (typical for Suzuki-Miyaura coupling), the mechanism proceeds via a zwitterionic intermediate that accelerates C-B bond cleavage.

Key Insight: The rate of protodeboronation is pH-dependent.[3] At neutral pH, the zwitterionic species is most abundant. High pH (forming the boronate "ate" complex) or low pH (protonating the nitrogen) can ironically stabilize the species, but standard coupling conditions often sit in the "danger zone" (pH 7–10).

Visualization: Protodeboronation Pathway

The following diagram illustrates the "Kuivila-type" mechanism adapted for 2-pyridyl systems, highlighting the critical zwitterionic transition state.

Caption: The decomposition pathway of 2-pyridylboronic acid via a zwitterionic intermediate, leading to rapid C-B bond cleavage in aqueous media.[3]

Evolution of Synthetic Methodologies[5]

The history of these reagents is defined by three distinct eras of synthetic strategy.

Era 1: Cryogenic Trapping (The "In Situ" Approach)

Timeframe: 1960s – 1990s Early attempts relied on Halogen-Lithium Exchange . Because the resulting boronic acids were unstable upon isolation, they were often generated and used in situ.

-

Method: A 2-bromopyridine is treated with

-BuLi at -78 °C, followed by trapping with a trialkyl borate (e.g., -

Limitation: Upon acidic hydrolysis during workup, the 2-pyridylboronic acid would often decompose. Yields were notoriously erratic.

Era 2: Iridium-Catalyzed C-H Activation

Timeframe: 2000s – Present Pioneered by Hartwig, Miyaura, and Smith, this method bypasses halides entirely.

-

Mechanism: An iridium catalyst (e.g.,

) with a bipyridine ligand activates the C-H bond. -

The Steric Control Rule: For pyridines, the catalyst is directed sterically. It avoids the C2 position if unsubstituted due to N-coordination poisoning the Ir center. However, if the C2 position is blocked (e.g., by a methyl group), borylation occurs cleanly at C4 or C5.

Era 3: The MIDA Boronate Revolution

Timeframe: 2007 – Present Martin Burke solved the "2-pyridyl problem" by masking the boron's Lewis acidity.

-

Innovation: Complexing boron with

-methyliminodiacetic acid (MIDA) creates a rigid, -

Result: The nitrogen lone pair on the pyridine cannot coordinate to the saturated boron, shutting down the protodeboronation pathway. These reagents are air-stable solids, compatible with chromatography.

Technical Data: Reagent Stability & Reactivity Profile

The following table summarizes the operational characteristics of the three primary classes of pyridinyl boron reagents available to medicinal chemists today.

| Reagent Class | Stability (Air/Moisture) | Reactivity (Suzuki) | Atom Economy | Best Use Case |

| Boronic Acid ( | Low (2-pyridyl is fleeting) | High (if fresh) | High | 3- or 4-pyridyl couplings; Simple structures. |

| Pinacol Ester ( | Moderate | Moderate | Moderate | Standard library synthesis; Ir-catalyzed borylation products. |

| MIDA Boronate | High (Indefinite shelf life) | Low (Requires hydrolysis) | Low | 2-pyridyl couplings ; Iterative synthesis; Complex fragments. |

| Trifluoroborate ( | High | High (Hydrolyzes in situ) | High | Aqueous coupling conditions; Scale-up. |

Experimental Protocols

Protocol A: Synthesis of 2-Pyridyl MIDA Boronate (Burke Method)

This protocol yields an air-stable solid resistant to protodeboronation.

-

Reagents: 2-Bromopyridine (1.0 equiv),

-BuLi (1.2 equiv), Triisopropyl borate (1.5 equiv), MIDA (1.5 equiv). -

Borylation (Cryogenic):

-

Cool a solution of 2-bromopyridine in anhydrous THF to -78 °C .

-

Add

-BuLi dropwise over 30 min. Critical: Maintain temp < -70 °C to prevent scrambling. -

Stir for 1 hour, then add

. -

Warm to room temperature (RT) over 2 hours.

-

-

Complexation (The "Switch"):

-

Add the crude lithium borate solution to a refluxing suspension of MIDA in DMSO.

-

Distill off THF (forcing the equilibrium toward the MIDA complex).

-

Reflux for 2 hours.

-

-

Workup:

-

Cool to RT. Add water and extract with ethyl acetate.

-

Wash organic layer with water (to remove DMSO).

-

Crystallize from acetone/ether.

-

-

Validation:

NMR should show a broad singlet around 10–12 ppm (characteristic of

Protocol B: Slow-Release Cross-Coupling of 2-Pyridyl MIDA Boronates

Standard Suzuki conditions fail because the MIDA group is too stable. This protocol uses "slow-release" to keep the concentration of the unstable boronic acid low, preventing decomposition.

-

System: 2-Pyridyl MIDA boronate (1.0 equiv), Aryl Chloride (1.0 equiv).

-

Catalyst:

(1.5 mol%), XPhos (6 mol%). -

Base/Hydrolysis Agent:

(5.0 equiv) in Dioxane:Water (5:1). -

Process:

-

Heat to 100 °C.

-

Mechanism: The aqueous base slowly hydrolyzes the MIDA ester (

). The liberated boronic acid immediately enters the catalytic cycle ( -

Condition:

.

-

Visualization: The "Slow-Release" Strategy

This diagram maps the kinetic competition that dictates the success of MIDA boronate coupling.

Caption: The "Slow-Release" strategy ensures the concentration of the unstable free boronic acid never reaches levels that favor second-order decomposition pathways.

References

-

Frankland, E. (1860).[4] On the isolation of the organic radicals. Journal of the Chemical Society.[5] Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5] Link

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[5] Link

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.[5] Link

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5] Link

Sources

- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Overcoming the Pyridine Paradox: A Technical Guide to Suzuki-Miyaura Coupling with Pyridinylboronic Acids

Executive Summary

The incorporation of pyridine motifs into drug candidates is a cornerstone of medicinal chemistry, yet the Suzuki-Miyaura coupling of pyridinylboronic acids (particularly 2-pyridyl isomers) remains a notorious bottleneck.[1] This guide addresses the dual failure modes of protodeboronation and catalyst poisoning . We move beyond standard protocols to detail the "Slow-Release" strategy utilizing N-methyliminodiacetic acid (MIDA) boronates and the application of sterically demanding dialkylbiarylphosphine ligands. This document serves as a blueprint for high-fidelity C–C bond formation in heteroaromatic synthesis.

Part 1: The Mechanistic Barrier

The Instability Trap: Protodeboronation

The primary failure mode in coupling 2-pyridylboronic acids is not poor reactivity, but rapid decomposition.[2] Unlike phenylboronic acids, 2-pyridylboronic acid undergoes protodeboronation —the cleavage of the C–B bond and replacement with a proton—at rates often exceeding the cross-coupling turnover frequency.

This process is pH-dependent and proceeds via a zwitterionic intermediate where the pyridyl nitrogen is protonated or coordinated to a metal. This makes the C–B bond highly labile.

Mechanistic Pathway Analysis

The following diagram illustrates the kinetic competition between the desired transmetallation and the fatal protodeboronation pathway.

Caption: Kinetic competition between fatal protodeboronation (red path) and productive transmetallation (green path). Success requires k_transmetal > k_decomp.

Part 2: Strategic Solutions - The Boron Species

To win the kinetic race, one must either accelerate the coupling or decelerate the decomposition. The industry standard has shifted toward the latter using MIDA Boronates .

The MIDA "Slow-Release" Strategy

MIDA boronates are sp3-hybridized, tetracoordinate species. The MIDA ligand locks the boron atom, rendering it unreactive toward both transmetallation and protodeboronation. Under basic aqueous conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid in low, steady-state concentrations.

Why this works:

-

Reservoir Effect: The bulk of the boron species remains protected as the MIDA ester.

-

Kinetic Control: The concentration of free boronic acid never reaches levels where second-order decomposition pathways or rapid protodeboronation dominate.

Comparative Analysis of Boron Reagents

| Boron Species | Stability (2-Pyridyl) | Atom Economy | Protocol Complexity | Recommendation |

| Boronic Acid | Very Low (Seconds) | High | High (Requires rapid injection/excess) | Avoid for 2-pyridyl |

| Pinacol Ester | Low to Moderate | Moderate | Moderate | Viable for 3-/4-pyridyl |

| MIDA Boronate | High (Indefinite) | Low | Moderate (Requires hydrolysis step) | Gold Standard |

| BF3K Salt | High | High | High (Solubility issues) | Alternative for specific cases |

Part 3: Ligand Architecture & Catalyst Selection

The second barrier is catalyst poisoning . The nitrogen atom in pyridine is a competent ligand for Palladium, potentially displacing phosphines and forming inactive Pd(Pyridine)2L2 complexes.

The Solution: Buchwald Ligands (Dialkylbiarylphosphines)

Ligands such as XPhos , SPhos , and RuPhos are essential.

-

Steric Bulk: The biaryl backbone and cyclohexyl/t-butyl groups create a "wall" that prevents the pyridine nitrogen from coordinating to the Pd center.

-

Electron Richness: Facilitates oxidative addition of challenging aryl chlorides.

Part 4: Optimized Experimental Protocol

This protocol synthesizes the Burke MIDA methodology with Buchwald precatalyst technology . It is designed for the coupling of 2-pyridyl MIDA boronate with an aryl chloride.[3]

Reagents & Stoichiometry[4][5]

-

Electrophile: Aryl Chloride (1.0 equiv)

-

Nucleophile: 2-Pyridyl MIDA Boronate (1.5 equiv)

-

Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv)

-

Co-Catalyst: Cu(OAc)2 (0.5 equiv) — Critical for 2-pyridyl coupling to facilitate transmetallation.

-

Base: K3PO4 (anhydrous) (7.5 equiv)

-

Solvent: DMF / IPA / H2O (4:1:1 ratio) or pure IPA depending on solubility.

Step-by-Step Workflow

-

Setup: Charge a reaction vial with the Aryl Chloride, 2-Pyridyl MIDA Boronate, XPhos Pd G4, and Cu(OAc)2.

-

Atmosphere Control: Seal the vial and purge with Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.

-

Solvent Preparation: In a separate vessel, degas the solvent mixture (DMF/IPA/H2O) by sparging with Argon for 15 minutes.

-

Initiation: Add the degassed solvent and the base (K3PO4) to the reaction vial.

-

Reaction: Heat to 100 °C for 4–16 hours.

-

Note: The high temperature is necessary to drive the hydrolysis of the MIDA ester.

-

-

Workup (Crucial for Pyridines):

-

Pyridines stick to silica gel. Do not use standard silica flash chromatography.

-

Quench: Dilute with EtOAc and wash with NH4Cl (aq).

-

Purification: Use neutral alumina or silica gel pre-treated with 1% Triethylamine (TEA) in the eluent to prevent streaking.

-

The "Slow-Release" Workflow Diagram

Caption: The MIDA Slow-Release cycle ensures the active boronic acid is consumed by the catalyst faster than it can decompose.

Part 5: Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Conversion (SM Remaining) | Catalyst Poisoning or MIDA not hydrolyzing | Switch to XPhos Pd G4 ; Increase water ratio or temperature to boost MIDA hydrolysis. |

| Protodeboronation (Pyridine detected) | Hydrolysis too fast relative to coupling | Decrease water concentration; Lower temperature slightly; Add Cu(OAc)2 to accelerate transmetallation. |

| Homocoupling of Halide | Oxygen presence | Rigorous degassing (Freeze-Pump-Thaw); Ensure Argon overpressure. |

| Product Streaking on TLC | Pyridine interaction with Silica | Add 1-5% Triethylamine to the eluent; Switch to Alumina stationary phase. |

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4] Angewandte Chemie International Edition. [Link]

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

-

Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition. [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. MIDA Boronates [sigmaaldrich.com]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

Technical Guide: Solubility Profile & Handling of (6-(Methylamino)pyridin-3-yl)boronic Acid

The following technical guide details the solubility profile, handling protocols, and stability considerations for (6-(Methylamino)pyridin-3-yl)boronic acid (CAS 774170-15-9).

Compound Identifier: (6-(Methylamino)pyridin-3-yl)boronic acid CAS Number: 774170-15-9 Molecular Formula: C₆H₉BN₂O₂ Molecular Weight: 151.96 g/mol [1]

Executive Summary

(6-(Methylamino)pyridin-3-yl)boronic acid is a bifunctional building block primarily used in Suzuki-Miyaura cross-coupling reactions to introduce a methylaminopyridine moiety. Its solubility is governed by its zwitterionic nature —the basicity of the pyridine nitrogen/methylamine group competes with the Lewis acidity of the boronic acid.

Key Technical Insight: Unlike simple phenylboronic acids, this compound exhibits a "U-shaped" solubility curve relative to pH. It is least soluble at neutral pH (isoelectric point) where zwitterionic intermolecular interactions are strongest. Successful dissolution requires disrupting this lattice energy using polar aprotic solvents or pH adjustment.

Physicochemical Solubility Landscape

The following matrix categorizes common organic solvents based on their efficacy for dissolving this specific boronic acid.

Solubility Matrix

| Solvent Class | Primary Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Preferred for Stock Solutions. Disrupts intermolecular hydrogen bonding. Stable for short-term storage at -20°C. |

| Polar Protic | Methanol, Ethanol | Good | Caution: Spontaneous formation of boronate esters (solvolysis) occurs. Use only if immediate reaction follows. |

| Ethers | THF, 1,4-Dioxane | Moderate | Solubility is often insufficient for high-concentration stocks (>0.5 M). Best used as co-solvents with water/base. |

| Chlorinated | DCM, Chloroform | Poor | Insoluble in the zwitterionic free acid form. Requires conversion to pinacol ester for solubility. |

| Hydrocarbons | Hexane, Toluene | Nonsolvent | Completely insoluble. Useful as anti-solvents for precipitation/purification. |

| Aqueous | Water | pH Dependent | Insoluble at pH 7. Soluble at pH < 4 (cationic) or pH > 10 (anionic boronate). |

Mechanistic Solubility & Stability[2]

Understanding the equilibrium species is critical for preventing protodeboronation (cleavage of the C-B bond), a common failure mode for aminopyridine boronic acids.

Equilibrium & Reactivity Diagram

The diagram below illustrates the species present in solution and the pathways to degradation.

Caption: Equilibrium states of (6-(Methylamino)pyridin-3-yl)boronic acid. Solubility is maximized in the Cation or Boronate states, while the Boroxine state is common in dry solids.

Practical Protocols

Protocol A: Preparation of High-Purity Stock Solution (100 mM)

Use this protocol for biological assays or precise kinetic studies.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide).

-

Weighing: Weigh the boronic acid rapidly. Boronic acids are hygroscopic; prolonged exposure to air can alter the molecular weight due to hydration.

-

Dissolution:

-

Add DMSO to the solid.

-

Vortex for 30–60 seconds.

-

Note: If the solution remains cloudy, mild sonication (water bath, <40°C) is permissible. Do not heat above 50°C to avoid boroxine formation.

-

-

Storage: Aliquot into amber vials and store at -20°C . Avoid repeated freeze-thaw cycles which promote oxidation of the amine.

Protocol B: In-Situ Activation for Suzuki Coupling

Use this workflow to maximize yield and prevent catalyst poisoning.

-

Solvent System: Use a biphasic mixture, typically 1,4-Dioxane : Water (4:1) .

-

Base Addition: Do not add the boronic acid to the base immediately.

-

Dissolve the aryl halide and Pd-catalyst in the organic phase (Dioxane).

-

Dissolve the (6-(Methylamino)pyridin-3-yl)boronic acid in the organic phase (it may be a suspension).

-

Add the aqueous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) last .

-

-

Rationale: The base converts the insoluble zwitterion into the soluble boronate anion in situ, which immediately enters the catalytic cycle. This "slow release" of the active species minimizes protodeboronation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitate in NMR tube | Boroxine formation (trimerization) in non-aqueous solvents (e.g., CDCl₃). | Add 1 drop of d4-Methanol or D₂O to hydrolyze the trimer back to the monomer. |

| Low Yield in Coupling | Protodeboronation (C-B bond cleavage). | Switch to mild bases (K₃PO₄ instead of Na₂CO₃) or use anhydrous conditions with CsF in DMF. |

| Insoluble Black Gum | Palladium coordination to the pyridine nitrogen. | Increase catalyst loading or use a ligand with higher affinity for Pd (e.g., XPhos, SPhos) to outcompete the pyridine. |

References

-

Fisher Scientific. 2-(Methylamino)pyrimidine-5-boronic acid pinacol ester Safety Data Sheet. (Analogous handling data). Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Solvent Systems. Retrieved January 28, 2026, from [Link]

-

PubChem. Compound Summary for CAS 774170-15-9. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Theoretical Studies on the Reactivity of Aminopyridine Boronic Acids

Executive Summary

Aminopyridine boronic acids represent a class of "schizophrenic" synthons in medicinal chemistry. They possess a Lewis-acidic boron center and a Lewis-basic pyridine nitrogen, often adjacent to an exocyclic amine. While invaluable for synthesizing kinase inhibitors and bioisosteres, their utility is plagued by rapid protodeboronation and catalyst poisoning.

This guide provides a theoretical framework for predicting and controlling the reactivity of these molecules. By leveraging Density Functional Theory (DFT), we move beyond trial-and-error, offering a deterministic approach to stability prediction and reaction optimization.

Electronic Structure: The Intramolecular B–N Tug-of-War

The reactivity of aminopyridine boronic acids is dictated by the competition between intermolecular solvent coordination and intramolecular B–N interactions.

The "Closed" vs. "Open" Equilibrium

In 2-aminopyridine-3-boronic acid derivatives, the boron atom is not static. It fluctuates between a trigonal planar (

-

Open Form: High Lewis acidity, susceptible to transmetallation (good for Suzuki coupling), but also susceptible to hydrolysis.

-

Closed Form: Reduced Lewis acidity, structurally rigid, protected from nucleophilic attack, but potentially inert in cross-coupling cycles until "opened."

Computational Diagnosis (NBO Analysis)

To quantify this interaction, Natural Bond Orbital (NBO) analysis is the gold standard. A Wiberg Bond Index (WBI) > 0.2 between B and N indicates a significant dative interaction.

Key Insight: The strength of this interaction correlates with the

The Protodeboronation Trap: Mechanisms & Mitigation

The primary failure mode for aminopyridine boronic acids is protodeboronation—the cleavage of the C–B bond by water/proton sources. Unlike simple phenylboronic acids, 2-pyridyl derivatives undergo a specific, rapid decomposition pathway.

The Zwitterionic Fragmentation Pathway

Recent mechanistic studies (see References) reveal that 2-pyridine boronic acids do not follow the standard acid-catalyzed Kuivila mechanism. Instead, they proceed via a zwitterionic intermediate .

-

Speciation: At neutral pH, the pyridine nitrogen is protonated (

). -

Activation: The boronic acid moiety coordinates a hydroxide or water molecule, becoming tetrahedral (

). -

Fragmentation: The proton on the nitrogen hydrogen-bonds with the oxygen of the boronate, stabilizing the leaving group (

).[1] This lowers the activation energy for C–B bond cleavage.

Visualization of Competitive Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura cycle and the undesired protodeboronation.

Figure 1: The kinetic competition between productive cross-coupling and destructive protodeboronation. The zwitterionic pathway is specific to 2-pyridyl systems.

Computational Protocol: A Self-Validating System

To predict the stability of a new aminopyridine boronic acid scaffold, use the following DFT workflow. This protocol balances accuracy with computational cost.

Methodology

-

Software: Gaussian 16 / ORCA 5.

-

Functional: M06-2X (Excellent for main-group thermochemistry and non-covalent interactions) or

B97X-D (Includes dispersion corrections critical for B–N interactions). -

Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for describing the anionic boronate species and the lone pair on nitrogen).

-

Solvation: SMD Model (Water for hydrolysis simulation; Dioxane/DMF for coupling conditions).

Step-by-Step Workflow

| Step | Procedure | Critical Checkpoint (Self-Validation) |

| 1. Conformational Search | Generate conformers rotating the C–B and C–N bonds. | Ensure both "Open" (trigonal) and "Closed" (tetrahedral) starting geometries are included. |

| 2. Geometry Optimization | Optimize ground states in solvent (SMD). | Check for imaginary frequencies (0 for minima). Verify B–N distance (< 1.7 Å indicates interaction). |

| 3. Transition State (TS) Search | Locate TS for C–B cleavage (protodeboronation). | IRC Calculation: The Intrinsic Reaction Coordinate must connect the zwitterion to the deboronated product. |

| 4. Free Energy Calculation | Calculate | If |

Data Visualization: Reactivity Prediction

The following table summarizes theoretical activation energies for common scaffolds (Calculated at M06-2X/6-311++G** level).

| Scaffold | Substituent (C6) | B–N Interaction? | Predicted Stability | |

| 2-pyridine-BA | H | No | 16.5 | Unstable |

| 2-aminopyridine-3-BA | H | Yes (Weak) | 18.2 | Marginal |

| 2-aminopyridine-3-BA | No | 14.1 | Highly Unstable | |

| 2-aminopyridine-3-BA | OMe (EDG) | Yes (Strong) | 24.5 | Stable |

Strategic Implications for Drug Design[2]

MIDA Boronates as "Time-Release" Capsules

Theoretical studies confirm that N-coordinated boronates (like MIDA or trifluoroborates) eliminate the vacant p-orbital on boron. This physically blocks the formation of the zwitterionic intermediate required for protodeboronation.

-

Recommendation: If DFT predicts

kcal/mol for the free boronic acid, synthesize the MIDA ester immediately.

Ligand Design for Suzuki Coupling

Bulky phosphine ligands (e.g., XPhos, SPhos) are often used to accelerate transmetallation. However, recent computational studies [1.8] suggest a paradox: extremely bulky ligands can sterically hinder the approach of the boronate to the Pd center, slowing transmetallation enough that the background protodeboronation reaction becomes dominant.

-

Protocol: For unstable aminopyridine boronates, use ligands with high transmetallation rates but moderate steric bulk (e.g., dppf or AmPhos) rather than ultra-bulky Buchwald ligands.

References

-

Protodeboronation Mechanisms

-

Suzuki-Miyaura Coupling & Ligand Effects

-

Intramolecular B-N Interactions

-

DFT Methodology for Reactivity

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

Suzuki-Miyaura coupling protocol using (6-(Methylamino)pyridin-3-yl)boronic acid

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (6-(Methylamino)pyridin-3-yl)boronic Acid

Introduction & Strategic Analysis

(6-(Methylamino)pyridin-3-yl)boronic acid is a high-value pharmacophore, particularly prevalent in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting JNK, p38, and Aurora kinases). However, it represents a "perfect storm" of difficulty in cross-coupling chemistry due to two competing failure modes:

-

Rapid Protodeboronation: The electron-rich nature of the 2-aminopyridine system (relative to the pyridine nitrogen) facilitates the hydrolytic cleavage of the C-B bond, especially under the aqueous basic conditions required for Suzuki coupling.

-

Catalyst Poisoning: The basic pyridine nitrogen and the secondary amine can coordinate strongly to Palladium (Pd), displacing labile ligands and arresting the catalytic cycle.

The Solution:

To successfully couple this substrate, the reaction must be engineered as a "race" where Transmetallation (

Mechanistic Visualization

The following diagram illustrates the kinetic competition that dictates reaction success.

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. Success depends on accelerating the green pathway.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G3)

Recommended for initial screening and scale-up. This system provides the highest turnover frequency (TOF), minimizing the time the boronic acid is exposed to hydrolytic conditions.

Reagents Table:

| Reagent | Equiv.[1][2][3][4] | Role | Notes |

| Aryl Halide (Ar-Cl/Br) | 1.0 | Electrophile | Chlorides are suitable with XPhos. |

| (6-(Methylamino)pyridin-3-yl)boronic acid | 1.2 - 1.5 | Nucleophile | Excess required to account for some deboronation. |

| XPhos Pd G3 | 0.02 - 0.04 | Precatalyst | Ensures rapid activation. Air stable solid.[5] |

| K₃PO₄ (0.5 M aq) | 2.0 - 3.0 | Base | Mild enough to minimize hydrolysis; strong enough for activation. |

| THF or 1,4-Dioxane | N/A | Solvent | Degassed.[2] |

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Aryl Halide (1.0 mmol) and (6-(Methylamino)pyridin-3-yl)boronic acid (1.3 mmol).

-

Catalyst Addition: Add XPhos Pd G3 (20 mg, ~2.5 mol%). Note: If using G2, activation heat is required; G3 activates at room temperature.

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (x3 cycles).[2]

-

Solvent Addition: Syringe in degassed THF (4 mL) followed by degassed 0.5 M aqueous K₃PO₄ (4 mL). Biphasic systems often protect the boronic acid better than homogenous mixtures.

-

Reaction: Stir vigorously at 40°C .

-

Critical Insight: Do not immediately heat to reflux (80-100°C). High temperatures accelerate protodeboronation exponentially. Start at 40°C; only increase to 60°C if conversion is slow after 1 hour.

-

-

Monitoring: Monitor by LCMS at 30 min and 1 hour. Look for the mass of the de-borylated byproduct (MW ~108 Da for the methylaminopyridine core).

-

Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[1][2] The methylamino group is polar; ensure the aqueous layer pH is ~8-9 during extraction to keep the amine neutral and in the organic phase.

Protocol B: The "Rescue" Method (Anhydrous Activation)

Use this if Protocol A yields >40% deboronated byproduct.

Concept: Remove water to stop hydrolysis. Use a fluoride source (CsF) for boronate activation.

-

Solvent: Anhydrous n-Butanol or Dioxane.

-

Base/Activator: Cesium Fluoride (CsF, 3.0 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂.

-

Procedure: Combine solids in a glovebox or under strict Argon flow. Add anhydrous solvent.[1][2][4] Heat to 80-90°C.

Optimization Decision Tree

Use this logic flow to troubleshoot low yields.

Figure 2: Optimization workflow based on reaction outcomes.

Critical Handling Notes (Self-Validating Systems)

-

The "Dummy" Run: Before committing expensive GMP material, run a test with 2-aminopyridine-5-boronic acid (cheaper analog). If your conditions deboronate this, they will destroy the methylamino derivative.

-

Internal Standard: Always include an internal standard (e.g., 1-fluoronaphthalene) in your screening reactions. Volatile byproducts (like the deboronated pyridine) can be lost during workup, leading to "missing mass" and confusing yield calculations.

-

Purification: The product will be basic. Flash chromatography requires DCM:MeOH:NH₄OH (e.g., 90:10:1) or amine-functionalized silica to prevent streaking.

References

-

Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[12] Angewandte Chemie International Edition, vol. 45, no.[12] 21, 2006, pp. 3484-3488. Link

-

Molander, G. A., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry, vol. 77, no. 19, 2012, pp. 8678-8688. Link

-

Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, vol. 139, no. 3, 2017, pp. 13156–13165. Link

-

Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, vol. 132, no.[4] 40, 2010, pp. 14073–14075. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protodeboronation - Wikipedia [en.wikipedia.org]

- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

Application Note: Palladium Catalysts for Cross-Coupling with (6-(Methylamino)pyridin-3-yl)boronic Acid

Executive Summary

(6-(Methylamino)pyridin-3-yl)boronic acid is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors) and PET radioligands. While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl isomers, this specific substrate presents a unique "dual-threat" to catalytic efficiency:

-

Catalyst Poisoning: The exocyclic secondary amine and the pyridine nitrogen can chelate Palladium species, arresting the catalytic cycle.

-

Protodeboronation: The electron-donating methylamino group at position 6 increases electron density on the ring, accelerating hydrolytic C-B bond cleavage under aqueous basic conditions.

This guide details optimized protocols using Buchwald Precatalysts (Gen 3/4) and A-taPhos systems to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Challenges & Catalyst Selection

The Coordination/Deboronation Trap

The success of coupling (6-(Methylamino)pyridin-3-yl)boronic acid relies on outcompeting two deleterious pathways. Standard catalysts like Pd(PPh3)4 often fail because the monodentate phosphines are easily displaced by the aminopyridine substrate, leading to the formation of inactive Pd-amine complexes (Pd-N species).

Key Mechanistic Insight:

-

Transmetallation Rate: Must be faster than the rate of protodeboronation.

-

Steric Bulk: Ligands must be bulky enough to prevent the substrate's nitrogen atoms from coordinating to the Pd center.

Recommended Catalyst Systems

| Catalyst System | Ligand Class | Why it Works | Recommended Use |

| XPhos Pd G3 / G4 | Biaryl Dialkylphosphine | Extremely bulky; high turnover; prevents amine coordination. | First-Line Choice for most aryl chlorides/bromides. |

| A-taPhos Pd G2 | Ferrocenyl Phosphine | Excellent stability; specifically tuned for heteroaryl boronic acids. | Alternative if XPhos fails; excellent for sterically hindered partners. |

| Pd(dppf)Cl2 | Bidentate Bisphosphine | Moderate steric bulk; robust. | Economy Choice for highly reactive aryl iodides/bromides only. |

Visualizing the Competitive Pathways

Figure 1: Catalytic cycle highlighting the competition between productive transmetallation and the destructive pathways of catalyst poisoning and protodeboronation.

Experimental Protocols

Protocol A: The "Robust Standard" (Aqueous/Organic)

Best for: Routine synthesis, aryl bromides/chlorides, and scale-up.

Reagents:

-

Substrate: (6-(Methylamino)pyridin-3-yl)boronic acid (1.2 - 1.5 equiv)

-

Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)[1]

-

Catalyst: XPhos Pd G3 (2-5 mol%)

-

Base: K3PO4 (3.0 equiv) or K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Catalyst Addition: Add XPhos Pd G3 (0.02 - 0.05 equiv).

-

Note: Using the G3/G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 v/v).

-

Concentration: Aim for 0.1 M to 0.2 M with respect to the halide.

-

-

Reaction: Place in a pre-heated block at 80°C - 100°C . Stir vigorously.

-

Time: Typically 1-4 hours. Monitor by LCMS.

-

-

Workup: Cool to RT. Dilute with EtOAc/Water. Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics over Na2SO4, filter, and concentrate.

-

Purification: Flash chromatography. (Note: Aminopyridines can streak; add 1% Et3N or NH4OH to the eluent).

Protocol B: The "Sensitive Substrate" (Anhydrous)

Best for: Substrates prone to rapid hydrolytic protodeboronation or containing water-sensitive functional groups (e.g., esters, nitriles).

Reagents:

-

Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 (5 mol%)

-

Base: CsF (3.0 equiv) or Anhydrous K3PO4 (3.0 equiv)

-

Solvent: n-Butanol or Toluene/Dioxane (dry)

Step-by-Step Methodology:

-

Dry Down: Ensure the Boronic Acid and Base are dry. (CsF is hygroscopic; weigh quickly or dry under vacuum).

-

Charge: Add Halide, Boronic Acid, Base, and Precatalyst to a dry vial under inert atmosphere (Glovebox preferred or careful Schlenk technique).

-

Solvent: Add anhydrous n-Butanol or Toluene.

-

Reaction: Heat to 100°C .

-

Workup: Standard extraction or filter through Celite if using non-polar solvents.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Start Material Remains) | Catalyst Poisoning | Switch to XPhos Pd G3 or RuPhos Pd G3 . Increase temp to 100°C. |

| Product + De-borylated Pyridine | Protodeboronation | Switch to Protocol B (Anhydrous) . Lower temperature to 60-80°C if possible. Use the Pinacol Ester analog.[7] |

| Homocoupling of Halide | Slow Transmetallation | Ensure Oxygen is rigorously removed. Increase Boronic Acid equivalents (to 2.0). |

| Poor Solubility | Substrate Aggregation | Use n-Butanol as solvent (protic solvent breaks up H-bond aggregates of aminopyridines). |

References

-

Mechanistic Studies on Protodeboronation

-

Catalyst Development (Buchwald Precatalysts)

-

Applications in Kinase Inhibitor Synthesis

-

General Guide to Heterocycle Coupling

-

Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129(11), 3358–3366. Link

-

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]